![molecular formula C22H24FN3O2 B2854192 3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-00-4](/img/structure/B2854192.png)
3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure where two or more rings are connected through a single atom .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a spirocyclic core, with the triazaspiro[4.5]decane moiety providing a rigid, three-dimensional structure. The fluorobenzyl and methylbenzyl groups attached to the spirocyclic core would contribute to the compound’s overall polarity and potentially its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. The presence of the dione group could make it susceptible to reactions such as reduction or nucleophilic addition. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-16-2-4-17(5-3-16)14-25-12-10-22(11-13-25)20(27)26(21(28)24-22)15-18-6-8-19(23)9-7-18/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFFLELKXRBULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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